REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[C:6]([O:12][CH3:13])=[N:7][C:8]([NH2:11])=[CH:9][CH:10]=1)=[O:4].[Cl:14]Cl>C(O)(=O)C>[CH3:1][O:2][C:3]([C:5]1[C:6]([O:12][CH3:13])=[N:7][C:8]([NH2:11])=[C:9]([Cl:14])[CH:10]=1)=[O:4]
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1C(=NC(=CC1)N)OC
|
Name
|
|
Quantity
|
0.19 g
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The AcOH was removed by rotary evaporation
|
Type
|
ADDITION
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Details
|
the residue treated with aqueous NaHCO3 (50 mL)
|
Type
|
EXTRACTION
|
Details
|
the product extracted into EtOAc (100 mL)
|
Type
|
CUSTOM
|
Details
|
Evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1C(=NC(=C(C1)Cl)N)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.32 g | |
YIELD: CALCULATEDPERCENTYIELD | 67.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |